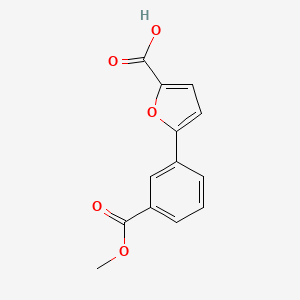
5-(3-Methoxycarbonylphenyl)-furan-2-carboxylic acid
概要
説明
5-(3-Methoxycarbonylphenyl)furan-2-carboxylic acid is an organic compound with the molecular formula C13H10O5. It features a furan ring substituted with a methoxycarbonyl group and a carboxylic acid group, making it a versatile molecule in organic synthesis and various scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxycarbonylphenyl)furan-2-carboxylic acid typically involves the reaction of methyl 5-methylfuran-2-carboxylate with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts .
Industrial Production Methods
Industrial production of this compound can be achieved through a retrofit process that utilizes feedstocks comprised of furoates. For example, methyl 5-methylfuran-2-carboxylate can be converted to 5-(3-methoxycarbonylphenyl)furan-2-carboxylic acid in high yield .
化学反応の分析
Types of Reactions
5-(3-Methoxycarbonylphenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The furan ring and the phenyl group can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
5-(3-Methoxycarbonylphenyl)furan-2-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-(3-methoxycarbonylphenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring and the functional groups present in the molecule allow it to participate in various biochemical reactions, influencing cellular processes and pathways .
類似化合物との比較
Similar Compounds
5-(3-Hydroxyphenyl)furan-2-carboxylic acid: This compound features a hydroxyl group instead of a methoxycarbonyl group.
5-(3-Aminophenyl)furan-2-carboxylic acid: This compound has an amino group in place of the methoxycarbonyl group.
Uniqueness
5-(3-Methoxycarbonylphenyl)furan-2-carboxylic acid is unique due to its combination of a furan ring with both a methoxycarbonyl group and a carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
特性
CAS番号 |
874999-81-2 |
|---|---|
分子式 |
C13H10O5 |
分子量 |
246.21 g/mol |
IUPAC名 |
5-(3-methoxycarbonylphenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C13H10O5/c1-17-13(16)9-4-2-3-8(7-9)10-5-6-11(18-10)12(14)15/h2-7H,1H3,(H,14,15) |
InChIキー |
VQHMVSOPNCHNBW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
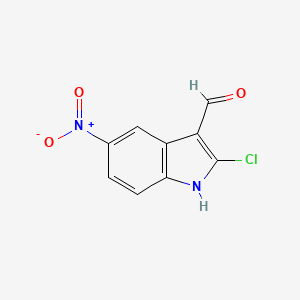
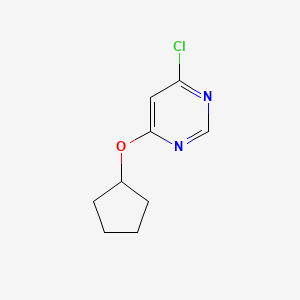
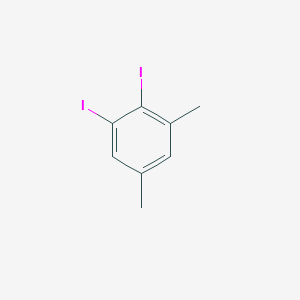
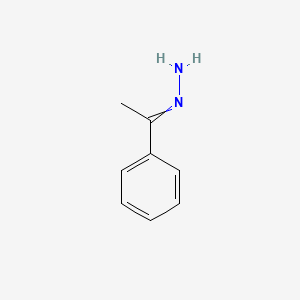


![Ethyl 2-[(4-fluorophenyl)methylamino]acetate](/img/structure/B8793668.png)
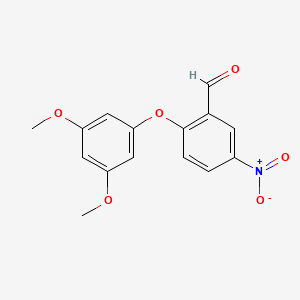


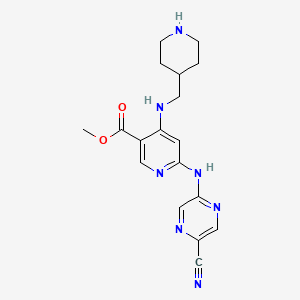
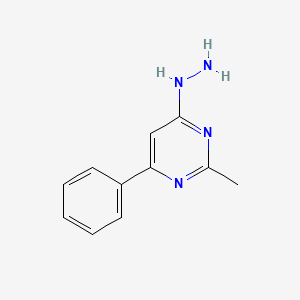
![2-[(2-Chlorophenyl)methyl]oxirane](/img/structure/B8793692.png)
![3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B8793710.png)
